molecular formula C15H17NO3S B11545465 N-[2-(benzyloxy)ethyl]benzenesulfonamide

N-[2-(benzyloxy)ethyl]benzenesulfonamide

Cat. No.: B11545465
M. Wt: 291.4 g/mol
InChI Key: AGYSQGVNDGHWIG-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyloxy group attached to an ethyl chain, which is further connected to a benzenesulfonamide moiety. The presence of both aromatic and sulfonamide groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-(benzyloxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve benzenesulfonyl chloride in an organic solvent like dichloromethane.
  • Add 2-(benzyloxy)ethylamine to the solution.
  • Introduce triethylamine to the reaction mixture to act as a base.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the sulfonamide group can produce corresponding amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the benzyloxy group may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a hydroxy group instead of a benzyloxy group.

    N-(2-methoxyethyl)benzenesulfonamide: Contains a methoxy group instead of a benzyloxy group.

    N-(2-ethoxyethyl)benzenesulfonamide: Features an ethoxy group in place of the benzyloxy group.

Uniqueness

N-[2-(benzyloxy)ethyl]benzenesulfonamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can participate in additional interactions, such as π-π stacking with aromatic residues in proteins, potentially enhancing its efficacy as an enzyme inhibitor or drug candidate.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c17-20(18,15-9-5-2-6-10-15)16-11-12-19-13-14-7-3-1-4-8-14/h1-10,16H,11-13H2

InChI Key

AGYSQGVNDGHWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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